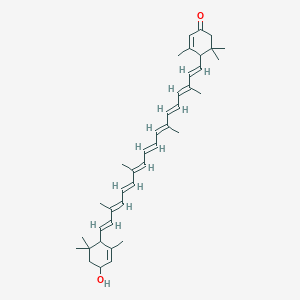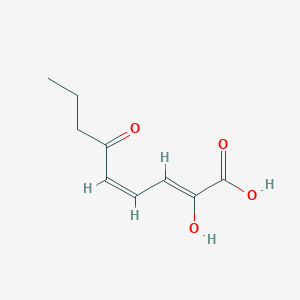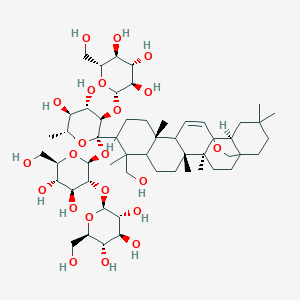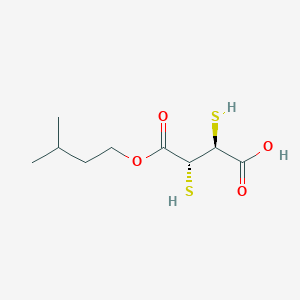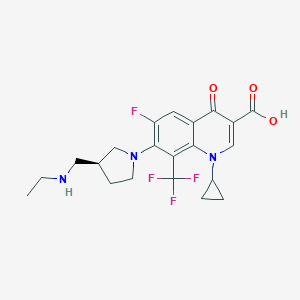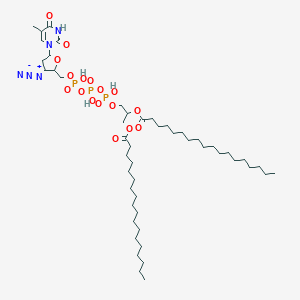
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-143188 involves several key steps:
Protection and Hydrolysis: Ethyl 3-oxocyclohexanecarboxylate is protected as the ethylene ketal and its ethyl ester group is subsequently hydrolyzed to carboxylic acid.
Activation and Coupling: The carboxylic acid is activated as the mixed anhydride with isobutyl chloroformate, followed by coupling with 4-phenyl-1,2,3,6-tetrahydropyridine to form an amide.
Reduction and Addition: The amide is reduced to the corresponding amine using lithium aluminum hydride in the presence of aluminum chloride. Phenylmagnesium bromide is then added to the ketone, obtained by acidic hydrolysis of the ketal, to provide the tertiary alcohol.
Dehydration and Separation: The tertiary alcohol is dehydrated using trifluoroacetic acid, resulting in a mixture of isomeric cyclohexene derivatives, which are separated by column chromatography.
Industrial Production Methods
The industrial production of PD-143188 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated systems for precise control of reaction conditions and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
PD-143188 undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form hydroxy metabolites.
Reduction: Reduction of the amide to the corresponding amine is a key step in its synthesis.
Substitution: The addition of phenylmagnesium bromide to the ketone is an example of a substitution reaction.
Common reagents used in these reactions include lithium aluminum hydride, aluminum chloride, phenylmagnesium bromide, and trifluoroacetic acid. Major products formed from these reactions include the tertiary alcohol and isomeric cyclohexene derivatives .
Scientific Research Applications
PD-143188 has several scientific research applications:
Chemistry: It is used as a model compound in studies of dopamine receptor agonists.
Biology: The compound is used in neurochemical and neurophysiological studies to understand its effects on brain dopamine release.
Medicine: PD-143188 is being investigated as a potential antipsychotic agent for the treatment of schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals targeting dopamine receptors.
Mechanism of Action
PD-143188 exerts its effects by acting as a partial agonist at dopamine receptors. It binds to dopamine receptors and modulates dopamine release in the brain. This modulation helps in reducing the hyperactivity of dopamine, which is associated with the positive symptoms of schizophrenia. The compound’s ability to penetrate the blood-brain barrier and its differential neurochemical profile make it a promising candidate for treating schizophrenia with potentially lower extrapyramidal side effects compared to typical antipsychotics .
Comparison with Similar Compounds
PD-143188 is similar to other dopamine receptor agonists but has unique properties that make it stand out:
Aripiprazole: Like PD-143188, aripiprazole is a partial dopamine agonist used in the treatment of schizophrenia.
Ropinirole: This compound is also a dopamine agonist but is primarily used in the treatment of Parkinson’s disease.
Similar compounds include aripiprazole, ropinirole, and other dopamine receptor agonists .
Properties
CAS No. |
150013-70-0 |
|---|---|
Molecular Formula |
C24H27N |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-phenyl-1-[[(1R)-3-phenylcyclohex-3-en-1-yl]methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C24H27N/c1-3-9-21(10-4-1)23-14-16-25(17-15-23)19-20-8-7-13-24(18-20)22-11-5-2-6-12-22/h1-6,9-14,20H,7-8,15-19H2/t20-/m1/s1 |
InChI Key |
XBGWTWPYCTZIIE-HXUWFJFHSA-N |
SMILES |
C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4 |
Isomeric SMILES |
C1C[C@H](CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4 |
Synonyms |
1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine 1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine, (+-)-isomer 1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine, (S)-isomer CI 1007 CI-1007 PD 143188 PD-143188 TPPCMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



